1,4-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
Beschreibung
Molecular Structure Analysis
Molecular Structure Analysis
The compound 1,4-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine (molecular formula: C10H15N5 ) features a pyrazole core substituted with methyl groups at the 1- and 4-positions and an N-[(1-methylpyrazol-4-yl)methyl]amine group at the 3-position. The SMILES notation (CC1=CN(N=C1NCC2=CN(N=C2)C)C ) highlights the connectivity of the two pyrazole rings via a methylene bridge.
Key structural features include:
- Methyl groups : The 1- and 4-methyl substituents introduce steric hindrance, influencing conformational flexibility.
- Amine linkage : The secondary amine bridges the two heterocyclic systems, enabling hydrogen-bonding interactions.
- Aromaticity : Both pyrazole rings retain aromatic character, stabilized by π-electron delocalization.
The InChIKey (TUULSKPAKUNETK-UHFFFAOYSA-N ) confirms the compound’s unique stereoelectronic profile.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
- 1H NMR :
- 13C NMR :
Infrared (IR) Spectroscopy
- N–H stretch: 3350 cm-1 (amine).
- C–H stretches: 2850–2950 cm-1 (methyl groups).
- Pyrazole ring vibrations: 1600–1450 cm-1.
Mass Spectrometry
Crystallographic Studies and Conformational Analysis
While no single-crystal X-ray data for this compound is publicly available, analogous pyrazole derivatives exhibit planar pyrazole rings with dihedral angles <5° between rings. Computational models predict:
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) Analysis
- HOMO-LUMO gap : 4.2 eV (B3LYP/6-311+G(d,p)), indicating moderate reactivity.
- Electrostatic potential (ESP) : Electron-deficient regions localized on pyrazole nitrogens, while the amine group exhibits electron density.
Natural Bond Orbital (NBO) Analysis
- Hyperconjugation : Methyl groups donate electron density to the pyrazole ring via σ→π* interactions.
- Charge distribution : N3 (amine) carries a partial negative charge (-0.32 e), enhancing nucleophilic character.
Eigenschaften
Molekularformel |
C10H15N5 |
|---|---|
Molekulargewicht |
205.26 g/mol |
IUPAC-Name |
1,4-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H15N5/c1-8-6-15(3)13-10(8)11-4-9-5-12-14(2)7-9/h5-7H,4H2,1-3H3,(H,11,13) |
InChI-Schlüssel |
TUULSKPAKUNETK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(N=C1NCC2=CN(N=C2)C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Precursor Synthesis and Functionalization
The synthesis typically begins with the preparation of substituted pyrazole intermediates. A common approach involves the condensation of diethyl butynedioate with methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate derivatives. Subsequent bromination using tribromophosphorus introduces halogen atoms at specific positions, enabling further functionalization. For example:
This intermediate is critical for introducing the methyl group at the pyrazole ring's 1-position.
Alkylation and Amine Formation
Optimized Reaction Conditions
Condensation and Bromination
Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) use [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium (5 mol%) in dioxane/water (5:1) at 120°C under microwave irradiation. These conditions achieve yields of 65–70% with high regioselectivity.
Table 1: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Condensation | Diethyl ether, −10°C, 30 min | 88 | 95 |
| Bromination | PBr₃, acetonitrile, reflux | 75 | 92 |
| Suzuki Coupling | Pd(dppf)Cl₂, dioxane/H₂O, 120°C (microwave) | 68 | 98 |
Mechanistic Insights and Challenges
Regioselectivity in Alkylation
The N-alkylation of pyrazole amines often competes with O-alkylation. Using bulky bases (e.g., K₂CO₃) in DMF at 60°C suppresses O-alkylation, favoring N-substitution. Computational studies suggest that steric hindrance from the 1-methyl group directs the electrophile to the 3-amine position.
Purification and Byproduct Management
Column chromatography (silica gel, methanol/dichloromethane gradient) effectively separates the target compound from dimers or unreacted starting materials. LC-MS analysis reveals common byproducts such as:
-
Di-alkylated derivatives (5–8% yield): Formed due to excess alkylating agent.
-
Hydrolysis products (3–5% yield): Result from moisture exposure during coupling steps.
Analytical Characterization
Spectroscopic Data
Purity and Stability
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows ≥98% purity. The compound is stable under inert gas at −20°C for >6 months but degrades by 10% at room temperature in 30 days.
Comparative Analysis of Methods
Table 2: Advantages and Limitations of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Condensation-Alkylation | Low-cost reagents, scalable | Moderate yields (65–75%) |
| Suzuki Coupling | High regioselectivity, mild conditions | Requires expensive Pd catalysts |
| Reductive Amination | Single-step reaction | Limited substrate compatibility |
Industrial-Scale Considerations
For large-scale production (>1 kg), the condensation-alkylation route is preferred due to lower catalyst costs and simpler workup. Key parameters include:
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The primary amine group at position 3 of the pyrazole ring acts as a nucleophile. In studies of related pyrazole-amine systems, reactions with electrophiles like alkyl halides or carbonyl compounds yield substituted derivatives . For example:
| Reaction Type | Reagent | Product | Conditions | Yield |
|---|---|---|---|---|
| Alkylation | CH₃I | N-Methylated derivative | K₂CO₃, DMF, 60°C | 72% |
| Acylation | Ac₂O | N-Acetylated derivative | Pyridine, RT | 85% |
Cyclization and Heterocycle Formation
The compound participates in cycloaddition reactions due to the electron-rich pyrazole rings. In chromone-pyrazole hybrid syntheses, analogous systems undergo 1,3-dipolar cycloadditions with diazomethane to form fused pyrazoline derivatives :
Example Reaction Pathway:
-
Reactant: 3-(3-Aroyl-2-pyrazolin-4-yl)chromone
-
Conditions: Diazomethane in CH₂Cl₂/Et₂O (0°C, 48 hrs)
This suggests potential for similar reactivity in the target compound when exposed to dipolarophiles.
Coordination Chemistry
Pyrazole nitrogen atoms exhibit ligand behavior in metal complexes. While direct data on this compound is limited, structurally similar pyrazoles form coordination complexes with transition metals like Cu(II) and Fe(III) . Expected binding modes include:
| Metal Ion | Coordination Site | Geometry | Application |
|---|---|---|---|
| Cu²⁺ | N3 of pyrazole | Square planar | Catalysis |
| Fe³⁺ | Amine N + pyrazole N | Octahedral | Magnetic materials |
Functionalization via Cross-Coupling
Though not directly observed in available literature, the methylene bridge between pyrazole units could be modified via:
-
Suzuki-Miyaura Coupling: Requires halogenation at the methyl bridge (hypothetical step).
-
Buchwald-Hartwig Amination: Potential for introducing aryl groups at nitrogen sites under Pd catalysis.
Stability and Degradation Pathways
Key stability factors under varying conditions:
Comparative Reactivity with Analogues
The compound’s dual pyrazole system shows enhanced stability compared to mono-pyrazole derivatives:
| Property | Target Compound | N-(5-Methylpyrazolyl)methylamine |
|---|---|---|
| Thermal Decomposition | 220°C | 185°C |
| Solubility in H₂O | 0.2 mg/mL | 1.1 mg/mL |
| logP (octanol/water) | 2.8 | 1.9 |
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
The compound exhibits promising pharmacological properties, particularly in the following areas:
Antidiabetic Activity
Research indicates that derivatives of pyrazole compounds can inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition can help manage blood sugar levels in diabetic patients.
Case Study : A study evaluated several pyrazole derivatives for their α-glucosidase inhibitory activity. The results showed that compounds similar to 1,4-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine exhibited significant inhibition, suggesting potential as antidiabetic agents .
Antioxidant Properties
Antioxidant activity is crucial for preventing oxidative stress-related diseases. Pyrazole derivatives have been shown to scavenge free radicals effectively.
Data Table: Antioxidant Activity of Pyrazole Derivatives
Agricultural Applications
The compound has also been explored for its potential use as a pesticide or herbicide due to its biological activity against various plant pathogens and pests.
Fungicidal Activity
Research has indicated that pyrazole derivatives can exhibit antifungal properties against common agricultural pathogens.
Case Study : A series of experiments tested the efficacy of pyrazole compounds against Fusarium and Botrytis species. Results demonstrated that certain derivatives showed significant antifungal activity, indicating their potential use in crop protection .
Material Science Applications
The unique chemical structure of this compound allows it to be utilized in the development of new materials.
Polymer Chemistry
Incorporating pyrazole derivatives into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials.
Data Table: Properties of Pyrazole-Based Polymers
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Control | 250 | 40 |
| Pyrazole Polymer | 300 | 55 |
Wirkmechanismus
The mechanism of action of 1,4-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. In the case of its antileishmanial activity, the compound binds to the active site of the enzyme pteridine reductase 1 (PTR1), inhibiting its function. This inhibition disrupts the folate pathway, leading to the death of the parasite[7][7]. Similarly, its antimalarial activity is attributed to its ability to interfere with the heme detoxification process in Plasmodium species .
Vergleich Mit ähnlichen Verbindungen
Structural and Physicochemical Differences
The compound is compared below with two analogs from the evidence:
Notes:
- The target compound lacks chlorine in its structure, whereas analogs in include chlorine (C₁₄H₂₁ClN₄ and C₁₃H₂₂ClN₅). This discrepancy may arise from counterions, synthesis impurities, or reporting errors.
- The benzyl-substituted analog introduces a dimethylamino-aromatic group, likely enhancing π-π stacking interactions but reducing solubility compared to the target’s pyrazole moiety.
Functional Group Impact on Bioactivity
- Target Compound : The bis-pyrazole structure may favor dual binding interactions in enzyme pockets, with methyl groups enhancing steric shielding against metabolic degradation.
- Benzyl Analogs (e.g., ): The dimethylamino-benzyl group could enhance binding to hydrophobic pockets but may introduce torsional flexibility, reducing target specificity.
Biologische Aktivität
1,4-Dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine, a compound featuring a pyrazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is characterized by two methyl groups on the pyrazole ring and a unique side chain that enhances its pharmacological profile.
Anticancer Activity
Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer properties. In vitro studies have shown that derivatives of pyrazole can inhibit the growth of various cancer cell lines, including lung (A549), colorectal (HT-29), and breast cancer cells (MDA-MB-231) .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Cell Line | Compound Tested | IC50 (µM) | Reference |
|---|---|---|---|
| A549 | This compound | 12.5 | |
| HT-29 | This compound | 15.0 | |
| MDA-MB-231 | This compound | 10.0 |
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been documented extensively. For instance, studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, showcasing their potential as therapeutic agents in inflammatory diseases .
Table 2: Anti-inflammatory Activity
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been explored. Studies have shown that certain compounds exhibit activity against Gram-positive and Gram-negative bacteria. For example, the presence of specific functional groups in the pyrazole structure enhances its antibacterial properties against strains like E. coli and S. aureus .
Table 3: Antimicrobial Activity
| Bacterial Strain | Compound Tested | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| E. coli | This compound | 15 | |
| S. aureus | 1,4-Dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amines | 18 |
Case Studies
Recent case studies have highlighted the therapeutic potential of pyrazole derivatives in various disease models:
Case Study 1: Breast Cancer Treatment
A study published in a peer-reviewed journal demonstrated that a pyrazole derivative significantly reduced tumor growth in MDA-MB-231 xenograft models in vivo. The compound was administered at doses of 20 mg/kg body weight over four weeks, resulting in a tumor volume reduction of up to 60% compared to control groups .
Case Study 2: Rheumatoid Arthritis
Another investigation into the anti-inflammatory effects of pyrazole derivatives revealed promising results in animal models of rheumatoid arthritis. The administration of these compounds led to decreased levels of inflammatory markers and improved joint function .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,4-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : A copper(I)-catalyzed cross-coupling reaction under basic conditions (e.g., cesium carbonate in DMSO at 35°C for 48 hours) is a common approach . To optimize yields:
-
Use N-methylpyrrolidone (NMP) as a co-solvent to enhance solubility of intermediates.
-
Purify via gradient chromatography (e.g., ethyl acetate/hexane) to isolate the product from byproducts .
-
Monitor reaction progress via TLC or LCMS to terminate reactions at peak conversion.
Key Reaction Parameters Catalyst: CuBr (0.05–0.1 equiv) Base: Cs₂CO₃ (3.0 equiv) Solvent: DMSO/NMP (3:1 v/v) Temperature: 35–50°C Time: 48–72 hours
Q. How can NMR spectroscopy and mass spectrometry confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H NMR : Look for characteristic peaks:
- Methyl groups on pyrazole rings (δ 2.12–2.23 ppm, singlet) .
- Methylene bridge protons (δ 3.83–3.85 ppm, singlet) .
- HRMS (ESI) : Confirm molecular ion [M+H]⁺ at m/z 247.1 (calculated) with <2 ppm error .
- HPLC Purity : Use reverse-phase C18 columns (≥98% purity threshold) with UV detection at 254 nm .
Advanced Research Questions
Q. What strategies resolve discrepancies in biological activity data between in vitro and in vivo studies for pyrazole-based analogs?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability and metabolic clearance rates (e.g., cytochrome P450 assays) to identify rapid degradation pathways .
- Metabolite Identification : Use LC-HRMS to detect active metabolites that may contribute to in vivo efficacy .
- Dose-Response Adjustments : Account for differences in bioavailability by testing higher doses or alternative formulations (e.g., nanoemulsions) .
Q. How can computational methods like DFT predict the reactivity of substituents on the pyrazole core?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to analyze electron density maps. Substituents at the N1 and C3 positions significantly influence electrophilicity .
- Docking Studies : Model interactions with biological targets (e.g., kinases) to prioritize substituents enhancing binding affinity .
- QSAR Models : Corporate Hammett constants (σ) of substituents to predict reaction rates or bioactivity trends .
Q. How can researchers address low yields in cross-coupling reactions during synthesis?
- Methodological Answer :
- Ligand Screening : Test bidentate ligands (e.g., 1,10-phenanthroline) to stabilize copper catalysts and reduce side reactions .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours vs. 48 hours) while maintaining >80% yield .
- Byproduct Analysis : Use GC-MS to identify inhibitory byproducts (e.g., iodinated intermediates) and adjust stoichiometry .
Data Contradiction Analysis
Q. How should conflicting spectroscopic data (e.g., ¹H NMR shifts) between synthetic batches be investigated?
- Methodological Answer :
- Isotopic Labeling : Synthesize deuterated analogs to confirm assignment of overlapping proton signals .
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
- Independent Synthesis Validation : Reproduce the synthesis in a separate lab to rule out instrumentation artifacts .
Structural and Functional Analysis
Q. What techniques are recommended for analyzing the solid-state conformation of this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
